3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is a chemical compound with a complex structure that includes a pyrimidine ring, a piperidine ring, and a benzonitrile group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, including the formation of the pyrimidine ring, the piperidine ring, and the benzonitrile group. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted products.
Scientific Research Applications
3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in various diseases, including cancer and cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it is known to act as a potent and selective antagonist of the adenosine A1 receptor. This interaction can modulate various physiological processes, including neurotransmission and cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine-based molecules and piperidine derivatives, such as:
Imatinib: A pyrimidine-based drug used in the treatment of leukemia.
Dasatinib: Another pyrimidine-based drug with anticancer properties.
Pyrrolidine derivatives: Compounds with a similar piperidine ring structure.
Uniqueness
What sets 3-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively target the adenosine A1 receptor, for example, makes it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-10-18(22-14(2)21-13)25-17-6-8-23(9-7-17)19(24)16-5-3-4-15(11-16)12-20/h3-5,10-11,17H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAZUCNVXRIZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.